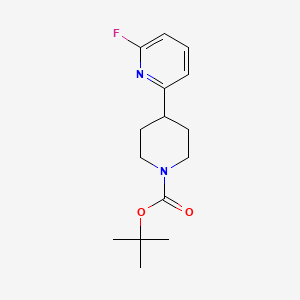
3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is a chemical compound with the molecular formula C₁₂H₈N₂O₃S. It is a derivative of quinoline, featuring a hydroxyl group at the 4-position and a methylsulfonyl group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- typically involves multiple steps, starting with the base quinoline structure. One common synthetic route is the nitration of quinoline followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids and oxidizing agents to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: In chemistry, 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is used as a building block for the synthesis of more complex organic compounds. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It may be used in the development of new drugs and therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of drugs targeting various diseases. Its biological activity makes it a candidate for further research and development in the pharmaceutical industry.
Industry: In the industrial sector, 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable for various applications.
作用机制
The mechanism by which 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfonyl groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.
Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Quinoline: The parent compound of 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)-, known for its diverse applications in chemistry and medicine.
4-Hydroxyquinoline: A related compound with similar biological activities, often used in the development of antimalarial and anticancer drugs.
8-Methylsulfonylquinoline: Another derivative of quinoline with a methylsulfonyl group at the 8-position, used in various chemical and biological applications.
Uniqueness: 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylsulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives
属性
分子式 |
C11H8N2O3S |
|---|---|
分子量 |
248.26 g/mol |
IUPAC 名称 |
8-methylsulfonyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O3S/c1-17(15,16)9-4-2-3-8-10(9)13-6-7(5-12)11(8)14/h2-4,6H,1H3,(H,13,14) |
InChI 键 |
DUQVSPFFDLGQNT-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


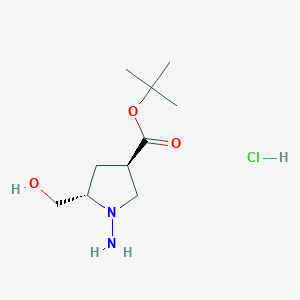
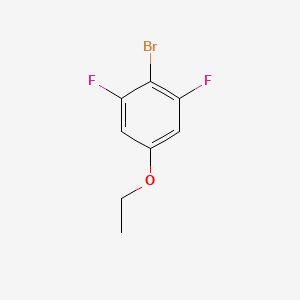
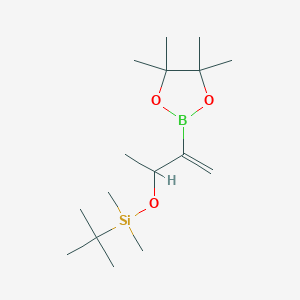

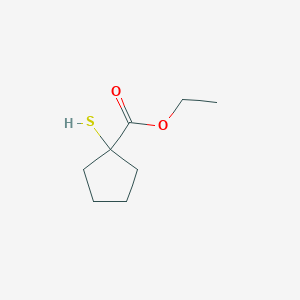
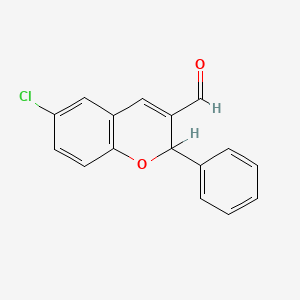
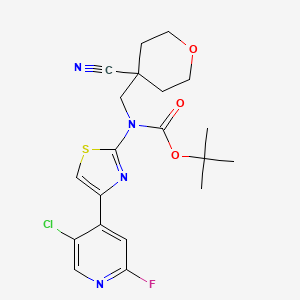
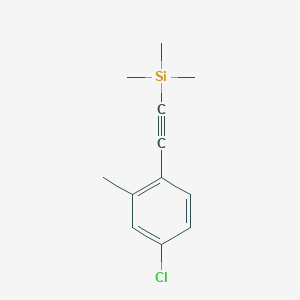
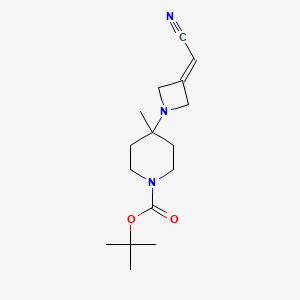

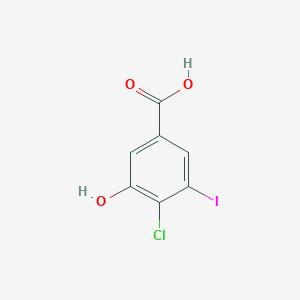
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)
